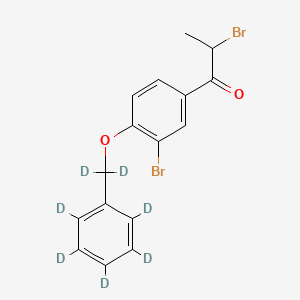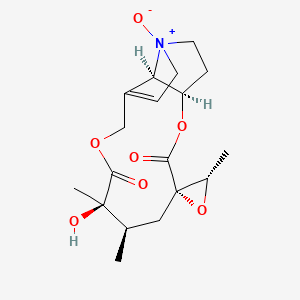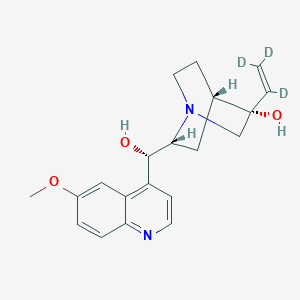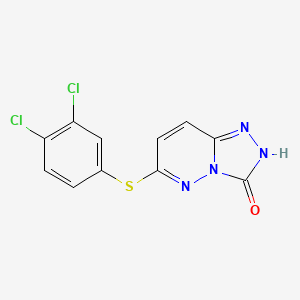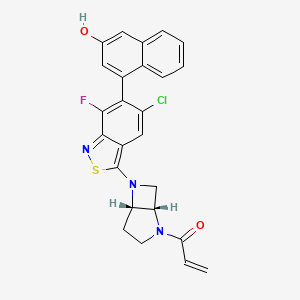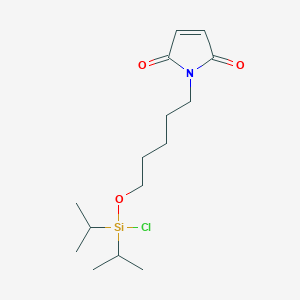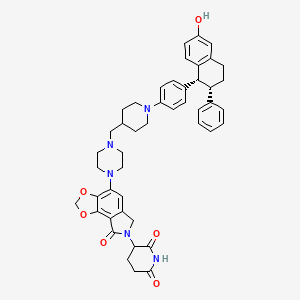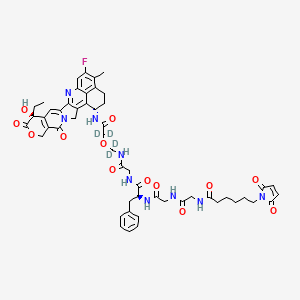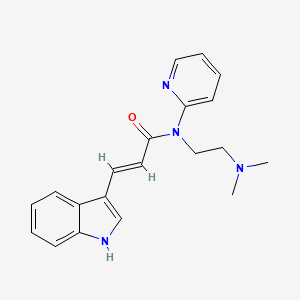
Cefcapene-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefcapene-d5 is a deuterated form of Cefcapene, a third-generation cephalosporin antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Cefcapene. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its chemical properties significantly.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cefcapene-d5 involves the incorporation of deuterium atoms into the Cefcapene molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent incorporation of deuterium atoms. Quality control measures are essential to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions
Cefcapene-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
Cefcapene-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Used to trace metabolic pathways and understand the biological fate of Cefcapene.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Cefcapene.
Industry: Used in the development of new antibiotics and in quality control processes.
作用機序
Cefcapene-d5, like Cefcapene, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.
類似化合物との比較
Similar Compounds
Cefcapene: The non-deuterated form of Cefcapene-d5.
Cefditoren: Another third-generation cephalosporin with similar antibacterial activity.
Cefpodoxime: A third-generation cephalosporin with a broader spectrum of activity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and pharmacokinetic research. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for precise tracking of the compound in biological systems.
特性
分子式 |
C17H19N5O6S2 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4,4,5,5,5-pentadeuteriopent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1/i1D3,2D2 |
InChIキー |
HJJRIJDTIPFROI-FWTZAFNLSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
正規SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



